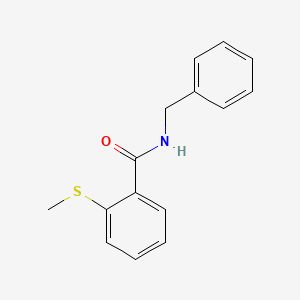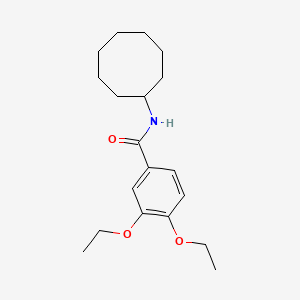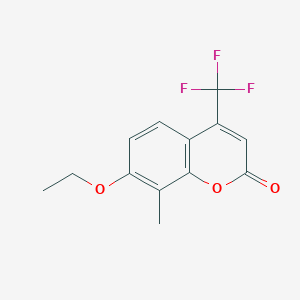![molecular formula C19H18F3NO B5874087 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFA-1 and has been synthesized using various methods. The aim of
作用機序
The mechanism of action of 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood. However, studies have suggested that TFA-1 exerts its anticancer activity by inhibiting the activity of tubulin, a protein that is essential for the formation of microtubules. TFA-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several biochemical and physiological effects. TFA-1 has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. TFA-1 has also been shown to induce cell cycle arrest in cancer cells, which prevents the uncontrolled proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments is its potent anticancer activity. TFA-1 has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using TFA-1 in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One of the directions is the development of TFA-1 analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of TFA-1, which will provide insights into its potential applications in various fields. Further studies are also needed to investigate the toxicity and pharmacokinetics of TFA-1 in vivo.
Conclusion
In conclusion, 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a promising compound that has potential applications in various fields, particularly in cancer research. The synthesis of TFA-1 involves the reaction of 4-isopropylbenzaldehyde and 3-(trifluoromethyl)benzaldehyde with acryloyl chloride in the presence of a base. TFA-1 has been shown to have potent anticancer activity against various cancer cell lines and inhibits the growth of tumor xenografts in mice. Further research is needed to investigate the mechanism of action, toxicity, and pharmacokinetics of TFA-1 in vivo.
合成法
The synthesis of 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 4-isopropylbenzaldehyde and 3-(trifluoromethyl)benzaldehyde with acryloyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been reported to yield TFA-1 in high purity and good yield.
科学的研究の応用
3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields. One of the major applications of TFA-1 is in the field of cancer research. Studies have shown that TFA-1 has potent anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer cells. TFA-1 has also been shown to inhibit the growth of tumor xenografts in mice.
特性
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c1-13(2)15-9-6-14(7-10-15)8-11-18(24)23-17-5-3-4-16(12-17)19(20,21)22/h3-13H,1-2H3,(H,23,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNGIJKYRLJQIN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)
![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)

![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)

![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)



![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)